molecular formula C7H4ClIO2 B14450724 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride CAS No. 73698-48-3

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride

Katalognummer: B14450724
CAS-Nummer: 73698-48-3
Molekulargewicht: 282.46 g/mol
InChI-Schlüssel: NNAOTJUNPWKNLV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is a chemical compound with the molecular formula C7H4ClIO2. It is known for its unique structure, which includes an iodine atom bonded to an aromatic ring, making it a valuable reagent in organic synthesis. This compound is often used in various chemical reactions due to its ability to act as an oxidizing agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride typically involves the reaction of 2-iodobenzoic acid with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) to convert 2-iodobenzoic acid into the corresponding acid chloride, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include dichloromethane and chloroform, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of primary alcohols typically yields aldehydes, while secondary alcohols yield ketones .

Wissenschaftliche Forschungsanwendungen

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride exerts its effects involves the transfer of an oxygen atom to the substrate, facilitating oxidation. The iodine atom in the compound plays a crucial role in this process, acting as an electron acceptor and enabling the formation of the oxidized product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3H-1,2-Benziodoxol-1-ium, 3-oxo-, chloride is unique due to its high reactivity and stability, making it a versatile reagent in various chemical reactions. Its ability to act as both an oxidizing agent and a substrate for substitution reactions sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

73698-48-3

Molekularformel

C7H4ClIO2

Molekulargewicht

282.46 g/mol

IUPAC-Name

7-iodonia-8-oxabicyclo[4.3.0]nona-1,3,5-trien-9-one;chloride

InChI

InChI=1S/C7H4IO2.ClH/c9-7-5-3-1-2-4-6(5)8-10-7;/h1-4H;1H/q+1;/p-1

InChI-Schlüssel

NNAOTJUNPWKNLV-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)O[I+]2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.